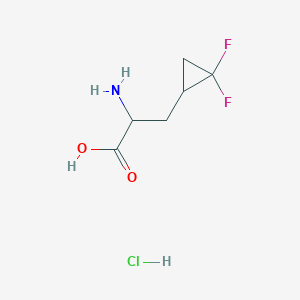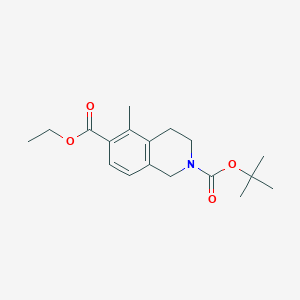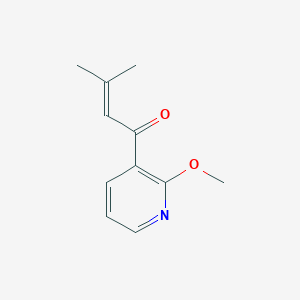
1-(1-Bromovinyl)-4-pentylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromovinyl)-4-pentylbenzene is an organic compound that belongs to the class of brominated aromatic hydrocarbons This compound features a benzene ring substituted with a pentyl group and a bromovinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-4-pentylbenzene can be synthesized through various methods. One common approach involves the bromination of 4-pentylstyrene using bromine in the presence of a catalyst. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Bromovinyl)-4-pentylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of nucleophiles like Grignard reagents or organolithium compounds.
Addition Reactions: Often carried out in the presence of catalysts like palladium or nickel.
Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Yield substituted benzene derivatives.
Addition Reactions: Produce dihalo derivatives or hydrogenated products.
Oxidation and Reduction Reactions: Result in various oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
1-(1-Bromovinyl)-4-pentylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of 1-(1-Bromovinyl)-4-pentylbenzene in chemical reactions involves the interaction of its bromovinyl group with various reagents. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The vinyl group can participate in electrophilic addition reactions, forming stable intermediates that lead to the final products .
Comparaison Avec Des Composés Similaires
- 1-(1-Bromovinyl)-4-methylbenzene
- 1-(1-Bromovinyl)-4-ethylbenzene
- 1-(1-Bromovinyl)-4-propylbenzene
Comparison: 1-(1-Bromovinyl)-4-pentylbenzene is unique due to its longer alkyl chain, which can influence its reactivity and physical properties. Compared to its shorter-chain analogs, it may exhibit different solubility, boiling point, and interaction with other molecules .
Propriétés
Formule moléculaire |
C13H17Br |
|---|---|
Poids moléculaire |
253.18 g/mol |
Nom IUPAC |
1-(1-bromoethenyl)-4-pentylbenzene |
InChI |
InChI=1S/C13H17Br/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14/h7-10H,2-6H2,1H3 |
Clé InChI |
WJBUJPGYZSRVHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C(=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-N-[[2-(2,2,2-trifluoroethoxy)-3-pyridyl]methyl]pyrazine-2-carboxamide](/img/structure/B13682886.png)
![2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13682904.png)


![[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13682914.png)

![tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13682924.png)




![2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13682955.png)


